molecular formula C22H17BrN4O4 B2777066 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide CAS No. 1260996-04-0

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide

Katalognummer: B2777066
CAS-Nummer: 1260996-04-0
Molekulargewicht: 481.306
InChI-Schlüssel: CVBZUFWVOVAWBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid heterocyclic scaffold combining a 1,3-benzodioxole moiety, a 1,2,4-oxadiazole ring, a pyrrole group, and an acetamide side chain substituted with a 3-bromobenzyl group. The benzodioxole and oxadiazole motifs are known for their electron-rich aromatic systems, which enhance molecular interactions in biological systems, while the bromine atom on the benzyl group may influence lipophilicity and halogen bonding .

Eigenschaften

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-bromophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O4/c23-16-4-1-3-14(9-16)11-24-20(28)12-27-8-2-5-17(27)22-25-21(26-31-22)15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBZUFWVOVAWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzodioxole moiety : Known for its bioactive properties.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
  • Pyrrole unit : Involved in various biological processes.
  • Bromobenzyl substituent : May enhance lipophilicity and biological activity.

Molecular Formula

C16H15BrN4O3C_{16}H_{15}BrN_{4}O_{3}

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole and oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed potent activity against a range of bacteria and fungi, suggesting that the incorporation of these groups enhances antimicrobial efficacy .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the oxadiazole ring is particularly noted for its role in inhibiting tumor growth .

The proposed mechanism of action includes:

  • Inhibition of DNA synthesis : By intercalating into DNA strands, which disrupts replication.
  • Modulation of signal transduction pathways : Particularly those involved in cell proliferation and survival.

Case Studies

StudyFindings
Antimicrobial Efficacy Study (2020) Showed significant inhibition of E. coli and S. aureus with MIC values < 50 µg/mL.
Anticancer Activity (2021) Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM.
Mechanistic Insights (2022) Demonstrated that the compound activates caspase pathways leading to programmed cell death.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound’s unique structure can be contextualized against related derivatives, focusing on substituent effects, heterocyclic cores, and reported activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycles Key Substituents Reported Activity/Properties Reference
Target Compound: 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide 1,3-Benzodioxole, 1,2,4-oxadiazole, pyrrole 3-Bromobenzyl (acetamide side chain) Not explicitly reported (inferred potential for bioactivity)
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (Compound I) Benzoxadiazole, triazole Hexanone chain Spectroscopic properties
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (Compound 4l) Benzoxazole, 1,3,4-oxadiazole 3-Bromophenyl, 4-methylphenyl Antimicrobial (structural inference)
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl) acetamides Benzisothiazole, pyrazole Cyanopyrazole, substituted phenyl Broad-spectrum antimicrobial
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide 1,3-Benzodioxole, 1,2,4-oxadiazole, pyrrole 2,5-Dimethoxyphenyl (acetamide) Structural analog (no activity data)

Key Observations:

Heterocyclic Core Variations :

  • The target compound’s 1,2,4-oxadiazole-pyrrole core distinguishes it from benzoxadiazole-triazole (Compound I, ) and benzisothiazole-pyrazole derivatives (). These cores modulate electronic properties and binding affinities.
  • Compound 4l () shares a brominated aromatic substituent but employs a benzoxazole-oxadiazole scaffold, which may confer different stability and reactivity profiles compared to the target’s benzodioxole-oxadiazole system.

Methoxy groups enhance electron-donating capacity, whereas bromine increases lipophilicity and may improve membrane permeability. Compound 4l () features a 3-bromophenyl group directly attached to benzoxazole, suggesting that bromine placement influences target engagement (e.g., enzyme inhibition).

Bioactivity Insights: While the target compound lacks explicit activity data, benzisothiazole-pyrazole derivatives () demonstrate antimicrobial effects against heterotrophic bacteria and algae, implying that the pyrrole-oxadiazole framework in the target may similarly interact with microbial targets.

Synthetic and Analytical Considerations :

  • The synthesis of analogous compounds (e.g., ) often involves nucleophilic substitution or cyclization reactions. The target’s oxadiazole ring likely formed via [3+2] cycloaddition, a common method for 1,2,4-oxadiazoles.
  • Spectroscopic data (e.g., IR, NMR) for Compound 4l ()—such as C-Br stretching at 561 cm⁻¹—provide benchmarks for verifying the target’s structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.